3-tert-Butyl-morpholine

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

3-tert-Butyl-morpholine (CAS 1260664-66-1) is a heterocyclic organic compound belonging to the morpholine derivative class, characterized by a bulky tert-butyl substituent at the 3-position of the morpholine ring. This structural modification significantly alters the parent morpholine's physicochemical properties, enhancing its lipophilicity (predicted LogP 1.0209) and steric bulk.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1260664-66-1
Cat. No. B3227148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-morpholine
CAS1260664-66-1
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COCCN1
InChIInChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3
InChIKeyYGBCOMFKPPSDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-morpholine (CAS 1260664-66-1): A Sterically Hindered Morpholine Scaffold for Pharmaceutical and Chemical Research


3-tert-Butyl-morpholine (CAS 1260664-66-1) is a heterocyclic organic compound belonging to the morpholine derivative class, characterized by a bulky tert-butyl substituent at the 3-position of the morpholine ring . This structural modification significantly alters the parent morpholine's physicochemical properties, enhancing its lipophilicity (predicted LogP 1.0209) and steric bulk . It is a racemic mixture of (R) and (S) enantiomers and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, offering a secondary amine handle for further derivatization .

3-tert-Butyl-morpholine: Why Unsubstituted or Less Sterically Demanding Morpholines Cannot Be Used Interchangeably


Direct substitution with unsubstituted morpholine (CAS 110-91-8) or less sterically demanding N-alkyl morpholines (e.g., N-methylmorpholine) is not scientifically valid in applications requiring altered lipophilicity or specific spatial occupancy. The introduction of the bulky tert-butyl group at the 3-position is predicted to significantly increase lipophilicity (calculated LogP = 1.02) compared to morpholine (calculated LogP = -0.86) . This impacts membrane permeability and target binding within biological systems . Furthermore, the steric hindrance influences the conformational preference of the morpholine ring and the basicity of the amine (predicted pKa = 9.03±0.40), which differs from the parent compound's pKa (8.3), thereby altering its reactivity and salt formation properties . The following evidence sections detail the quantifiable differences where data is available.

Quantifiable Differentiation of 3-tert-Butyl-morpholine (1260664-66-1) vs. Morpholine and Achiral In-Class Compounds


Predicted Increase in Lipophilicity (LogP) Driven by tert-Butyl Substitution

The addition of a tert-butyl group at the 3-position dramatically alters the partition coefficient, a key determinant of membrane permeability and ADME properties. 3-tert-Butyl-morpholine exhibits a predicted XLogP3-AA value of 1.0209, compared to the calculated LogP of -0.86 for the parent compound, morpholine [1]. This represents a shift of approximately +1.88 log units, indicating a significantly higher affinity for lipophilic environments.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Potential for Stereochemical Differentiation in Asymmetric Synthesis vs. Achiral Analogs

Unlike achiral morpholine derivatives (e.g., N-methylmorpholine) or the parent compound, 3-tert-Butyl-morpholine is a racemic mixture that can be resolved into its enantiomers: (R)-3-tert-butylmorpholine (CAS 1286768-66-8) and (S)-3-tert-butylmorpholine (CAS 1007112-64-2) [1]. The chiral center at the C3 position, combined with the steric bulk of the tert-butyl group, is a crucial factor in asymmetric catalysis and the synthesis of enantiomerically pure drug candidates. For instance, the (R)-enantiomer has been reported to exhibit an IC50 of approximately 10 µM in A375 melanoma cell viability assays, highlighting the functional importance of stereochemistry .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Evidence-Based Application Scenarios for Procuring 3-tert-Butyl-morpholine (CAS 1260664-66-1)


Medicinal Chemistry: Enhancing CNS Penetration in Lead Optimization

For drug discovery programs targeting central nervous system (CNS) disorders, 3-tert-Butyl-morpholine serves as a privileged scaffold to increase the lipophilicity (predicted LogP = 1.02) of a candidate molecule compared to using unsubstituted morpholine (calculated LogP = -0.86) . This predicted increase in LogP of +1.88 log units can be leveraged to improve passive diffusion across the blood-brain barrier, a critical factor in CNS drug design. Procurement is justified when SAR studies require exploring the impact of steric bulk and enhanced lipophilicity at a specific position.

Asymmetric Synthesis: Scaffold for Chiral Ligand or Building Block Development

Procurement of 3-tert-Butyl-morpholine is essential for projects requiring a stereochemically pure building block. The racemate can be resolved into its (R) and (S) enantiomers , which are valuable in asymmetric catalysis as chiral ligands or as intermediates for synthesizing enantiomerically pure pharmaceuticals. The sterically hindered tert-butyl group helps to control the conformational flexibility of the morpholine ring, influencing enantioselectivity in catalytic reactions . This makes it a strategic purchase over achiral or less sterically encumbered morpholines when stereochemical control is a project requirement.

Chemical Biology: Probing Steric and Electronic Effects in Target Engagement

In chemical probe development, 3-tert-Butyl-morpholine is used to interrogate the steric tolerance and electronic environment of a biological target's binding pocket. The bulky tert-butyl group serves as a diagnostic tool to map hydrophobic sub-pockets or to induce conformational changes in target proteins, as observed in kinase inhibitor SAR studies where tert-butyl groups occupy critical lipophilic domains . Procurement of this compound over a smaller analog (e.g., 3-methyl-morpholine) is warranted when the research goal is to systematically assess the effect of increased van der Waals volume and lipophilicity on binding affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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